((1,3-Dichloropropan-2-yl)oxy)methyl acetate
Overview
Description
((1,3-Dichloropropan-2-yl)oxy)methyl acetate: is an organic compound with the molecular formula C6H10Cl2O3 and a molecular weight of 201.05 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its two chlorine atoms and an acetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate typically involves the reaction of 1,3-dichloropropan-2-ol with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: ((1,3-Dichloropropan-2-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted under acidic or basic conditions using water or aqueous solutions.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Yield substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 1,3-dichloropropan-2-ol and acetic acid.
Oxidation: Forms carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
Chemistry: ((1,3-Dichloropropan-2-yl)oxy)methyl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, the compound is used to study enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical transformations makes it a versatile component in manufacturing processes .
Mechanism of Action
The mechanism of action of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and acetate group facilitate various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1,3-Dichloropropan-2-ol: Shares the same backbone but lacks the acetate group.
2-Chloro-1-(chloromethyl)ethanol: Similar structure but with different functional groups.
Methyl 2-chloro-2-(chloromethyl)acetate: Contains similar functional groups but with a different carbon skeleton.
Uniqueness: ((1,3-Dichloropropan-2-yl)oxy)methyl acetate is unique due to its combination of chlorine atoms and an acetate group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various industrial and research applications .
Properties
IUPAC Name |
1,3-dichloropropan-2-yloxymethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPWSZPHLYSAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668245 | |
Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89281-73-2 | |
Record name | Methanol, 1-[2-chloro-1-(chloromethyl)ethoxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89281-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1-3 Dichlopropan-2-yl)oxy)methyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089281732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1-3 Dichlopropan-2-yl)oxy]methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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